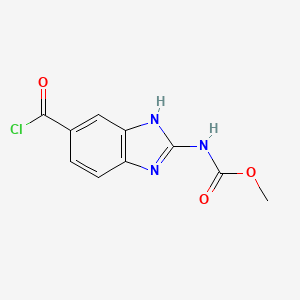![molecular formula C10H20ClNOSi B14281853 N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide CAS No. 136370-21-3](/img/structure/B14281853.png)
N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide is a compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide typically involves the reaction of chlorodimethylsilane with a suitable alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and chromatography, helps in obtaining the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted silanes and siloxanes, which have applications in materials science and organic synthesis .
Scientific Research Applications
N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide involves the interaction of the silicon atom with various functional groups. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used in organic synthesis.
Tert-Butyldimethylsilyl Chloride: Commonly used for protecting alcohols and amines.
Triisopropylsilyl Chloride: Known for its stability and resistance to hydrolysis.
Uniqueness
N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable bonds with various functional groups makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
136370-21-3 |
|---|---|
Molecular Formula |
C10H20ClNOSi |
Molecular Weight |
233.81 g/mol |
IUPAC Name |
N-[3-[chloro(dimethyl)silyl]-2-methylpropyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C10H20ClNOSi/c1-6-10(13)12(3)7-9(2)8-14(4,5)11/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
QCAGOBNZIZHCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)C=C)C[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)

![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)




![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)

![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)


![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
